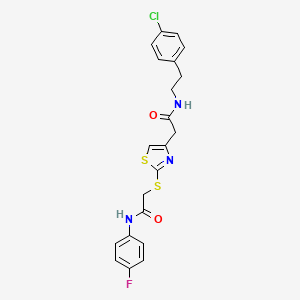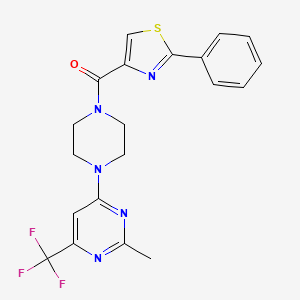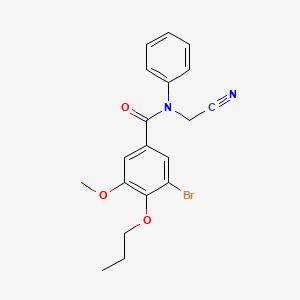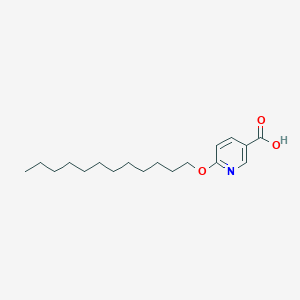
3,4-Dichlorophenylthioethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichlorophenylthioethanol is a biochemical used for proteomics research . It has a molecular formula of C8H8Cl2OS and a molecular weight of 223.12 .
Physical And Chemical Properties Analysis
Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The molecular weight of this compound is 223.12 , but other specific physical and chemical properties are not available.科学的研究の応用
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT), a relative of 3,4-Dichlorophenylthioethanol, has shown significant promise in the field of organic thermoelectric materials. Systematic research since 2008 indicates that PEDOT-based materials can achieve a dimensionless figure of merit (ZT) of around 10−1 quite readily. This level of thermoelectric performance may suffice for specialized applications like military and niche sectors. The innate characteristics of PEDOT, including its weight, size, and flexibility, contribute to its importance beyond mere performance metrics (Yue & Xu, 2012).
Environmental Impact and Biodegradation
Understanding the environmental fate and biodegradation processes of compounds related to this compound, like 2,4-dichlorophenoxyacetic acid (2,4-D), is crucial. These compounds are prevalent herbicides, and their extensive use has led to significant environmental distribution. Studies have shown that non-target organisms, including humans, might be exposed to these compounds, which could lead to varying degrees of toxic effects. The environmental concentrations of 2,4-D, especially in regions with high use, are concerning. These findings stress the need for improved management strategies to mitigate the environmental impact of such herbicides and protect public health (Islam et al., 2017).
Microbial Biodegradation
A significant aspect of understanding the environmental behavior of herbicides like 2,4-D, a close relative of this compound, is the role of microorganisms in their degradation. Microbial biodegradation presents a natural remediation method to counteract the environmental pollution caused by indiscriminate herbicide use. This approach is not only eco-friendly but also vital for public health safety. Microorganisms can effectively degrade the herbicide and its primary degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighting the importance of understanding and leveraging microbial processes for environmental cleanup (Magnoli et al., 2020).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRURDYHPUVXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B2451170.png)




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2451177.png)





![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)
